N-Boc-3-(2-aminoethyl)benzoic acid
Overview
Description
N-Boc-3-(2-aminoethyl)benzoic acid, also known by its IUPAC name 3-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid, is a compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with an aminoethyl group that is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of N-Boc-3-(2-aminoethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(2-aminoethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: TFA or hydrochloric acid (HCl) in an organic solvent.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Deprotection: 3-(2-aminoethyl)benzoic acid.
Coupling: Peptide or amide-linked products.
Scientific Research Applications
N-Boc-3-(2-aminoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the preparation of peptide conjugates and as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(2-aminoethyl)benzoic acid is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and incorporation into larger molecular frameworks .
Comparison with Similar Compounds
N-Boc-3-(2-aminoethyl)benzoic acid can be compared with other Boc-protected amino acids and derivatives:
N-Boc-ethanolamine: Similar in that it contains a Boc-protected amino group, but differs in the presence of a hydroxyl group instead of a benzoic acid moiety.
Boc-2-aminoethyl methacrylate: Contains a Boc-protected amino group and a methacrylate moiety, used in polymer synthesis.
Boc-2-(Boc-amino)benzoic acid: Another Boc-protected benzoic acid derivative, differing in the position of the amino group.
This compound is unique due to its specific substitution pattern and the presence of both an aminoethyl group and a benzoic acid moiety, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFKNLUZGOWEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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